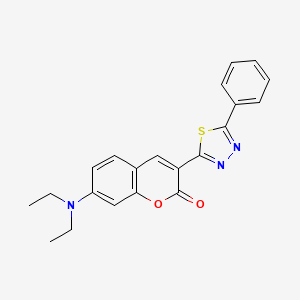![molecular formula C19H22FN3O3 B13806307 1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide is a complex organic compound that features a unique combination of functional groups, including a fluoro-phenyl group, a ureido group, and a furan-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the ureido group: This can be achieved by reacting an isocyanate with an amine.
Introduction of the fluoro-phenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Cyclohexanecarboxylic acid formation: This can be synthesized through a series of reactions including hydrogenation and carboxylation.
Attachment of the furan-2-ylmethyl group: This step may involve a coupling reaction using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ureido group can be reduced to form amines.
Substitution: The fluoro-phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antiviral properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide involves its interaction with specific molecular targets. The fluoro-phenyl group can enhance binding affinity to certain receptors, while the ureido group can form hydrogen bonds with target proteins. The furan-2-ylmethyl group may contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[3-(4-Chloro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide
- 1-[3-(4-Methyl-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide
- 1-[3-(4-Nitro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide
Uniqueness
1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide is unique due to the presence of the fluoro-phenyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluoro group can enhance the compound’s metabolic stability and binding affinity to certain biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C19H22FN3O3 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)carbamoylamino]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H22FN3O3/c20-14-6-8-15(9-7-14)22-18(25)23-19(10-2-1-3-11-19)17(24)21-13-16-5-4-12-26-16/h4-9,12H,1-3,10-11,13H2,(H,21,24)(H2,22,23,25) |
Clé InChI |
IIKFELJFJNUCTD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)NCC2=CC=CO2)NC(=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


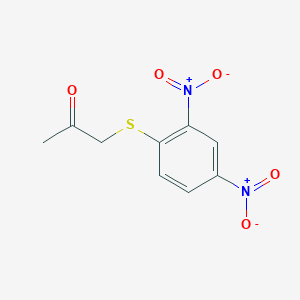
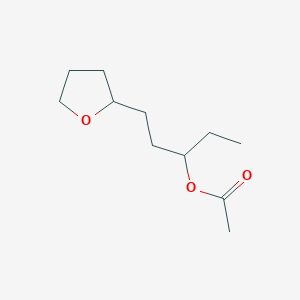
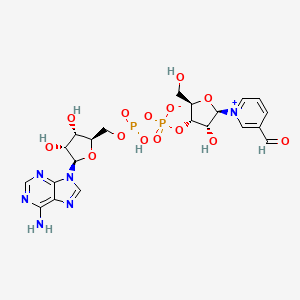
![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)

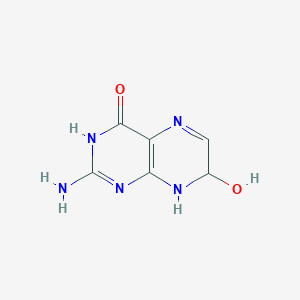
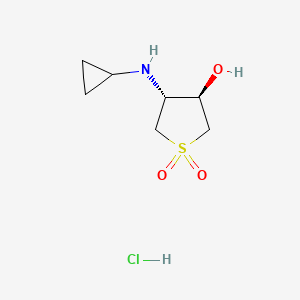
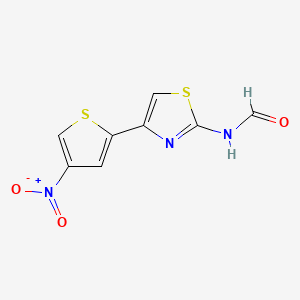


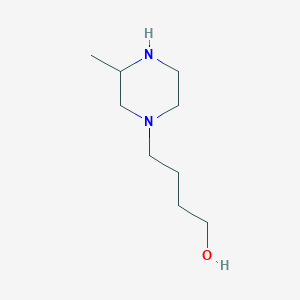
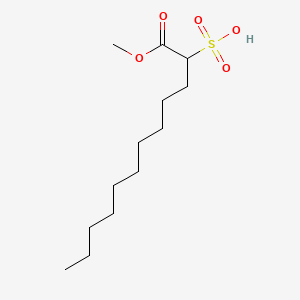
![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
